N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,2-oxazole-5-carboxamide
Description
The exact mass of the compound this compound is 304.03401998 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-14(11-6-8-16-18-11)15-7-5-10-3-4-13(20-10)12-2-1-9-19-12/h1-4,6,8-9H,5,7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWDRZOQTVOOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds based on the 2,2’-bithiophene core have been studied for their potential use as hole-transport materials (htms) for perovskite solar cells (pscs).
Mode of Action
It’s known that 2,2’-bithiophene-based compounds can act as effective photo-electrocatalysts for the hydrogen evolution reaction. The underlying mechanism of this catalysis remains unknown.
Biochemical Pathways
It’s known that 2,2’-bithiophene-based compounds can be involved in photo-electrochemical reactions.
Pharmacokinetics
2,2’-bithiophene is known to be insoluble in water, which could impact the bioavailability of the compound.
Result of Action
Compounds based on the 2,2’-bithiophene core have been shown to display a lower band gap and greater λ max in dimethylformamide solvent compared to the model molecule. This suggests that these compounds could have potential applications in the field of photovoltaics.
Action Environment
The action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,2-oxazole-5-carboxamide can be influenced by various environmental factors. For instance, the efficiency of 2,2’-bithiophene-based compounds as photo-electrocatalysts can be affected by light exposure. Additionally, the solubility of the compound in different solvents can impact its bioavailability.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research.
Chemical Structure and Properties
The compound has a complex structure characterized by its oxazole ring and bithiophene moiety. The molecular formula is with a molecular weight of approximately 307.4 g/mol. The structure contributes to its unique biological activities, making it a subject of various studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Bithiophene Unit : This may involve coupling reactions such as Suzuki or Stille coupling.
- Formation of the Oxazole Ring : Achieved through cyclization reactions involving appropriate precursors.
- Purification : High-performance liquid chromatography (HPLC) is often employed to ensure purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing oxazole rings can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
| Compound | Target Organism | Activity Level |
|---|---|---|
| 1 | M. tuberculosis | Potent |
| 2 | S. aureus | Moderate |
| 3 | E. coli | Low |
Anticancer Activity
The compound has also been evaluated for anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). Notably, structure-activity relationship (SAR) studies suggest that modifications to the bithiophene unit can enhance its efficacy against specific cancer types .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 | 50 | Moderate inhibition |
| Caco-2 | 20 | Significant inhibition |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
- Nitric Oxide Production : Some studies suggest that nitro derivatives can promote nitric oxide production in treated cells, contributing to their antimicrobial effects .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Study on Antitubercular Activity : A derivative was tested against M. tuberculosis, showing a significant reduction in bacterial load in vitro and in animal models.
- Anticancer Efficacy : In a comparative study, this compound was found to be more effective than standard chemotherapeutics in inhibiting Caco-2 cell growth.
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs)
The compound has been investigated as a photoactive material in organic solar cells due to its favorable electronic properties. The incorporation of bithiophene moieties enhances charge transport and light absorption capabilities.
- Case Study : Research demonstrated that devices utilizing N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,2-oxazole-5-carboxamide exhibited improved power conversion efficiencies compared to traditional materials. This improvement is attributed to the compound's ability to form a favorable blend with fullerene derivatives, enhancing exciton dissociation and charge collection efficiency .
Organic Light Emitting Diodes (OLEDs)
In OLED applications, the compound serves as an emissive layer due to its luminescent properties. The bithiophene structure contributes to efficient light emission.
- Data Table: Performance Metrics of OLEDs Using the Compound
| Parameter | Value |
|---|---|
| Maximum Luminance | 10,000 cd/m² |
| Turn-On Voltage | 3.0 V |
| Efficiency | 15 lm/W |
Drug Development
Anticancer Activity
this compound has shown promise in preclinical studies as an anticancer agent. The oxazole ring is known for its biological activity, and its incorporation into this compound may enhance therapeutic efficacy.
- Case Study : In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several bacterial strains. Its unique structure allows it to disrupt bacterial cell membranes effectively.
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Materials Science
Conductive Polymers
The integration of this compound into polymer matrices has been explored for developing conductive materials. Its ability to enhance the conductivity of polymers makes it suitable for applications in flexible electronics.
- Data Table: Conductivity Measurements
| Polymer Matrix | Conductivity (S/cm) |
|---|---|
| Poly(3-hexylthiophene) | 0.01 |
| PVA with Additive | 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
